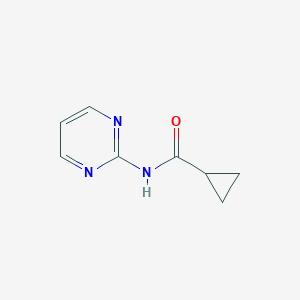

N-pyrimidin-2-ylcyclopropanecarboxamide

Description

N-Pyrimidin-2-ylcyclopropanecarboxamide (CAS: 14372-20-4) is a cyclopropane-derived carboxamide featuring a pyrimidin-2-yl substituent on the amide nitrogen. Its molecular structure combines the strained cyclopropane ring with a heteroaromatic pyrimidine moiety, which may confer unique physicochemical and biological properties. The compound is identified by synonyms such as N-(2-Pyrimidinyl)cyclopropanecarboxamide and KB-298758, with the InChIKey WGBWVXLHDYUTMD-UHFFFAOYSA-N providing a definitive structural identifier .

The pyrimidine group, a common pharmacophore in drug design, may enhance binding affinity through hydrogen bonding or π-π interactions.

Properties

CAS No. |

14372-20-4 |

|---|---|

Molecular Formula |

C8H9N3O |

Molecular Weight |

163.18 g/mol |

IUPAC Name |

N-pyrimidin-2-ylcyclopropanecarboxamide |

InChI |

InChI=1S/C8H9N3O/c12-7(6-2-3-6)11-8-9-4-1-5-10-8/h1,4-6H,2-3H2,(H,9,10,11,12) |

InChI Key |

WGBWVXLHDYUTMD-UHFFFAOYSA-N |

SMILES |

C1CC1C(=O)NC2=NC=CC=N2 |

Canonical SMILES |

C1CC1C(=O)NC2=NC=CC=N2 |

Synonyms |

Cyclopropanecarboxamide, N-2-pyrimidinyl- (8CI,9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of N-pyrimidin-2-ylcyclopropanecarboxamide can be categorized based on substituent variations on the cyclopropane ring or the amide nitrogen. Below is a comparative analysis using available data and structural inferences:

Table 1: Structural and Functional Comparison of Cyclopropanecarboxamide Derivatives

| Compound Name | Substituents on Amide Nitrogen | Key Features | Potential Applications |

|---|---|---|---|

| This compound | Pyrimidin-2-yl | Heteroaromatic, H-bonding capability | Enzyme inhibition, ligand design |

| N-Methyl-N-[(methylamino)carbonyl]cyclopropanecarboxamide | Methyl, methylaminocarbonyl | Aliphatic, carbamate functionality | Intermediate in organic synthesis |

| N-Spiro[1,3-benzodioxole-2,1-cyclopentan]-5-yl-cyclopropanecarboxamide | Spiro benzodioxole-cyclopentane | Rigid spiro system, high lipophilicity | CNS-targeting agents (hypothetical) |

Key Observations :

Substituent Effects on Bioactivity: The pyrimidin-2-yl group in the target compound likely enhances interactions with biological targets (e.g., kinases or receptors) compared to aliphatic substituents in N-Methyl-N-[(methylamino)carbonyl]cyclopropanecarboxamide. Pyrimidine’s aromaticity and hydrogen-bond acceptor sites may improve binding specificity .

Synthetic Accessibility: this compound may require multi-step synthesis involving cyclopropanation followed by coupling with 2-aminopyrimidine. In contrast, the N-Methyl-N-[(methylamino)carbonyl] derivative could be synthesized via simpler alkylation or carbamate formation reactions.

Physicochemical Properties :

- Pyrimidine-containing derivatives generally exhibit lower solubility in aqueous media compared to aliphatic analogs due to aromatic stacking tendencies. This could influence bioavailability and formulation strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.